molecular formula C20H16BrNO3S B2528838 Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 476298-31-4

Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2528838
CAS RN: 476298-31-4
M. Wt: 430.32
InChI Key: DYPXNOTYHJNQJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with a brominated precursor. For instance, ethyl canthin-6-one-1-carboxylate and its analogues were prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Similarly, the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate from L-tryptophan also involved multiple steps, including NMR and mass spectrometry for structural confirmation . These methods could potentially be adapted for the synthesis of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as NMR, mass spectrometry, and X-ray diffraction analysis. For example, the structure of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate was established using these methods . These techniques would be essential for analyzing the molecular structure of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate as well.

Chemical Reactions Analysis

The papers describe various reactions involving ethyl carboxylate compounds. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate resulted in the formation of a carbene, which could be captured by different nucleophiles . Another study reported the photolysis of the same compound in amines and alcohols, suggesting two competing photolytic pathways . These findings indicate that ethyl carboxylate compounds can undergo complex photochemical reactions, which could be relevant for Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Physical and Chemical Properties Analysis

The physicochemical properties of ethyl carboxylate compounds, such as acid-base properties, solubility, and chemical stability, have been studied. For instance, the properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated, including the preparation of metal complexes . These studies provide a foundation for understanding the physical and chemical properties of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate, along with similar derivatives, has been studied for various synthetic and chemical property explorations. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a similar compound, was used to synthesize various bromo-derivatives and study their pharmacological activities (Chapman, Clarke, Gore, & Sharma, 1971).

Heterocyclic Compound Synthesis

  • The compound has relevance in the synthesis of various heterocyclic compounds, such as the synthesis of [1,2,3]Triazolo[1,5-a]quinoline from related compounds (Pokhodylo & Obushak, 2019).

Photophysical Properties

  • Its derivatives have been studied for their photophysical properties. For example, related compounds like ethyl 2-arylthiazole-5-carboxylates were analyzed for their absorption and fluorescence, contributing to the understanding of π→π* transitions in such compounds (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Dye Synthesis and Fabric Dyeing

  • Compounds similar to ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating their utility in material sciences and textile technology (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Pharmaceutical Research

  • Research involving similar compounds has been conducted in the field of pharmaceuticals, focusing on their reactivity and potential as intermediates in the synthesis of pharmacologically active substances. For example, studies have explored the hydrolytic behavior of compounds like ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

Mechanism of Action

Target of Action

Similar compounds have shown anticancer activity, which may be due to their ability to inhibit the production of fatty acids in cancer cells . They also possess constitutive androstane receptor (CAR) binding properties and prevent the synthesis of steroids, inhibiting their biological effects .

Mode of Action

The bromobenzamido moiety in the compound suggests that it might undergo nucleophilic substitution reactions . In such reactions, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ions.

Biochemical Pathways

Based on its structural similarity to other bromobenzamido compounds, it might interfere with fatty acid synthesis and steroid synthesis pathways . These pathways are crucial for the growth and proliferation of cells, particularly cancer cells. By inhibiting these pathways, the compound could potentially exert antitumor effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

properties

IUPAC Name

ethyl 3-[(2-bromobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3S/c1-2-25-20(24)18-16(12-17(26-18)13-8-4-3-5-9-13)22-19(23)14-10-6-7-11-15(14)21/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPXNOTYHJNQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate

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